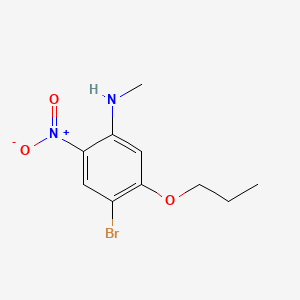

4-Bromo-N-methyl-2-nitro-5-propoxyaniline

Description

Contextual Significance within Organic Chemistry and Chemical Synthesis

Substituted anilines are foundational building blocks in organic chemistry, serving as precursors and intermediates in the synthesis of a wide array of more complex molecules. The specific arrangement of bromo, nitro, methyl, and propoxy groups on the aniline (B41778) core of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline imparts a unique combination of electronic and steric properties. These characteristics make it a potentially valuable intermediate in the synthesis of pharmaceuticals, dyes, and materials with specific optical properties.

The presence of a nitro group, for instance, is common in compounds with non-linear optical (NLO) properties, and N-alkylated nitroanilines have been specifically investigated for such applications. osti.gov The bromo substituent offers a site for further functionalization through various coupling reactions, a cornerstone of modern synthetic chemistry.

Overview of Aniline Derivative Research Relevant to this compound

Research into aniline derivatives is a mature yet continually evolving field. Studies on N-alkylated anilines have explored the impact of the alkyl group on the basicity and reactivity of the amine. rsc.org For instance, N-monoalkylation can influence the pKa of nitroanilinium ions, a factor that is critical in controlling reaction mechanisms and designing compounds with specific physiological activities. rsc.org

Furthermore, the synthesis of nitrated N-alkyl anilines is an area of active investigation, with methods being developed to achieve regioselective nitration. researchgate.net A Chinese patent describes a method for the preparation of 4-bromo-2-N-methyl-p-nitroaniline, a compound structurally similar to the subject of this article, highlighting the industrial interest in such molecules. google.com

Theoretical Frameworks Applied to Substituted Aniline Compounds

The properties and reactivity of substituted anilines are often rationalized and predicted using various theoretical frameworks. Density Functional Theory (DFT) has been employed to study the electronic and structural properties of aniline and its derivatives. researchgate.net Such computational studies provide insights into molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electro-optical properties of these compounds. researchgate.net

Quantitative Structure-Metabolism Relationship (QSMR) models have also been developed for substituted anilines to predict their metabolic fate based on calculated physicochemical parameters. nih.gov These computational approaches are invaluable in medicinal chemistry for assessing potential drug candidates.

Identification of Key Research Areas and Gaps Concerning this compound

While the broader family of substituted anilines has received considerable attention, dedicated research on this compound is sparse. This represents a significant research gap. Key areas for future investigation would include:

Synthesis and Characterization: Development and optimization of a synthetic route specifically for this compound and full characterization of its spectroscopic and physicochemical properties.

Reactivity Studies: Exploration of its utility as a synthetic intermediate, particularly in cross-coupling reactions at the bromine position and transformations of the nitro and amino groups.

Material Science Applications: Investigation of its potential in applications such as non-linear optics, given the presence of the nitroaniline scaffold.

Biological Activity Screening: Assessment of its potential as a lead compound in medicinal chemistry, building on the known biological activities of other substituted anilines.

The following table provides a summary of the basic properties of this compound.

| Property | Value |

| CAS Number | 1311197-92-8 |

| Molecular Formula | C10H13BrN2O3 |

| Purity Limit | ≥ 97 % |

| Storage Temperature | Room Temperature |

Properties

IUPAC Name |

4-bromo-N-methyl-2-nitro-5-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-4-16-10-6-8(12-2)9(13(14)15)5-7(10)11/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVMSMXUAAYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716669 | |

| Record name | 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-92-8 | |

| Record name | 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline

Historical and Current Synthetic Routes Towards 4-Bromo-N-methyl-2-nitro-5-propoxyaniline

A likely synthetic strategy would commence with a precursor already containing some of the required functional groups or their precursors, followed by sequential reactions to install the remaining substituents.

Regioselective Bromination Strategies

The introduction of a bromine atom at the 4-position of the aniline (B41778) ring is a key step. The directing effects of the existing substituents on the aromatic ring will govern the regioselectivity of this electrophilic aromatic substitution.

One potential precursor is 2-nitro-5-propoxyaniline. The amino group is a strong activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The propoxy group is also an activating, ortho-, para-director. In this case, the position para to the amino group (and ortho to the propoxy group) is the most activated site for electrophilic substitution.

Alternatively, starting with 2-nitroaniline (B44862), bromination can be achieved with high regioselectivity at the position para to the amino group. A common method involves the use of potassium bromide and sodium chlorate (B79027) in the presence of sulfuric acid. guidechem.com Another effective, though more specialized, reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadienone.

A further strategy involves the bromination of 4-nitroaniline. In this case, the amino group directs the incoming electrophile to the ortho position. A reported method utilizes ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.gov Subsequent functional group manipulations would then be necessary to arrive at the target structure.

A patent for the preparation of 2-bromo-5-fluoro-4-nitroaniline (B1526599) describes a multi-step process that includes bromination and nitration, highlighting the industrial relevance of such transformations. google.com

Nitration Pathways and Control

The introduction of the nitro group at the 2-position is another critical transformation. If starting from a precursor that does not already contain the nitro group, such as a substituted 4-bromoaniline (B143363), a nitration reaction would be necessary.

For instance, the nitration of 4-bromoaniline can be accomplished using nitric acid in a strong acid medium like sulfuric acid. The amino group's strong ortho-, para-directing effect would favor the introduction of the nitro group at the 2-position. To avoid over-nitration and potential oxidation of the amino group, it is common practice to first protect the amino group, for example, as an acetanilide (B955). prepchem.com Following nitration, the protecting group can be removed by hydrolysis. prepchem.com

A Russian patent details the nitration of 4-bromophthalimide (B1267563) with nitric acid in concentrated sulfuric acid, which, while on a different core structure, demonstrates the conditions often employed for such transformations. google.com

N-Alkylation Techniques for Methylamine Incorporation

The incorporation of the N-methyl group is a crucial step in the synthesis. Direct N-monomethylation of primary anilines can be challenging due to the potential for over-methylation to form the tertiary amine.

A highly effective and selective method for the N-monomethylation of 2-nitroanilines utilizes dimethyl sulfate (B86663) under phase-transfer catalysis (PTC) conditions. This method has been shown to give excellent yields of the monomethylated product with minimal formation of the dimethylated byproduct.

Another approach described in a patent involves the N-monomethylation of nitroanilines using a mixture of formaldehyde (B43269) and sulfuric acid.

Propoxylation Reactions

The introduction of the propoxy group at the 5-position can be envisioned through a Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgorganicchemistrytutor.comlibretexts.orgyoutube.com This reaction typically involves the reaction of an alkoxide with an alkyl halide.

A plausible route would involve a precursor such as 4-bromo-5-hydroxy-2-nitroaniline. The phenolic hydroxyl group can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide can then act as a nucleophile and react with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired propoxy ether. The success of the Williamson ether synthesis is generally high for primary alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com

A recent study on the synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated the feasibility of nucleophilic aromatic substitution to introduce alkoxy groups. uj.edu.pl This suggests that under certain conditions, a precursor with a suitable leaving group at the 5-position could undergo propoxylation. uj.edu.pl

Precursor Development and Optimization for this compound Synthesis

The development of an optimized synthetic route relies heavily on the strategic choice of precursors. A logical starting point would be a commercially available and relatively inexpensive substituted aniline or phenol (B47542).

Proposed Synthetic Pathway:

A plausible and efficient synthetic pathway for this compound could start from 4-bromo-2-nitrophenol (B183274).

Propoxylation: The phenolic hydroxyl group of 4-bromo-2-nitrophenol can be converted to the propoxy group via a Williamson ether synthesis using a propyl halide (e.g., 1-bromopropane) and a base (e.g., K2CO3) in a suitable solvent like acetone (B3395972) or DMF. This would yield 4-bromo-1-propoxy-2-nitrobenzene.

Reduction of the Nitro Group: The nitro group of 4-bromo-1-propoxy-2-nitrobenzene can be selectively reduced to an amino group to yield 4-bromo-5-propoxyaniline. Common reducing agents for this transformation include tin(II) chloride in ethanol (B145695) or iron powder in acetic acid.

Nitration: The resulting 4-bromo-5-propoxyaniline can then be nitrated. Due to the strong activating and ortho,para-directing effects of the amino and propoxy groups, the nitro group is expected to be introduced at the position ortho to the amino group and meta to the bromo and propoxy groups, yielding 4-bromo-2-nitro-5-propoxyaniline (B597429). Protection of the amino group as an acetanilide prior to nitration may be necessary to control the regioselectivity and prevent oxidation.

N-Methylation: The final step would be the selective N-monomethylation of the amino group of 4-bromo-2-nitro-5-propoxyaniline using a method such as dimethyl sulfate under PTC conditions to afford the target molecule.

Interactive Data Table: Proposed Precursor and Intermediates

| Compound Name | Structure | Key Transformation |

| 4-Bromo-2-nitrophenol | BrC6H3(OH)NO2 | Starting Material |

| 4-Bromo-1-propoxy-2-nitrobenzene | BrC6H3(OCH2CH2CH3)NO2 | Propoxylation |

| 4-Bromo-5-propoxyaniline | BrC6H3(OCH2CH2CH3)NH2 | Nitro Reduction |

| 4-Bromo-2-nitro-5-propoxyaniline | BrC6H3(OCH2CH2CH3)(NO2)NH2 | Nitration |

| This compound | BrC6H3(OCH2CH2CH3)(NO2)NHCH3 | N-Methylation |

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. Several steps in the proposed synthesis of this compound can benefit from catalytic methods.

As previously mentioned, the N-methylation of the aniline precursor can be efficiently carried out using phase-transfer catalysis (PTC). The PTC catalyst, typically a quaternary ammonium salt, facilitates the transfer of the methylating agent from the organic phase to the aqueous phase where the deprotonated aniline resides, thereby accelerating the reaction.

The reduction of the nitro group is often accomplished using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas are commonly employed for this transformation. These methods are generally clean and efficient.

While not explicitly required in the proposed main pathway, other catalytic methods could be considered for alternative routes. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce the propoxy or amino functionalities, although this would likely involve a longer synthetic sequence.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely commencing from a simpler precursor such as 4-aminophenol (B1666318). A plausible synthetic route involves:

Protection of the Amino Group: The amino group of 4-aminophenol is first protected, for instance, as an acetamide (B32628) by reacting it with acetic anhydride (B1165640). This step yields N-(4-hydroxyphenyl)acetamide. This is crucial to prevent unwanted side-reactions of the highly reactive amino group in subsequent steps and to modulate its directing effect in electrophilic aromatic substitution.

O-Propoxylation (Williamson Ether Synthesis): The hydroxyl group of N-(4-hydroxyphenyl)acetamide is then converted to a propoxy group. This is typically achieved through a Williamson ether synthesis, reacting the phenoxide (formed by a base like potassium carbonate) with 1-bromopropane.

Nitration: The resulting N-(4-propoxyphenyl)acetamide is nitrated. The propoxy and acetamido groups are both ortho, para-directing. The powerful activating effect of the propoxy group will strongly direct the incoming nitro group to a position ortho to it. organicchemistrytutor.comcognitoedu.orgyoutube.com

Bromination: The subsequent bromination is also an electrophilic aromatic substitution. The position of the bromine atom will be directed by the existing substituents. The strongly activating propoxy and moderately activating acetamido groups will direct the bromine to the available ortho or para positions. pressbooks.pubresearchgate.net

Deprotection and N-Methylation: The protecting acetamido group is then hydrolyzed back to an amino group, typically under acidic or basic conditions. The final step is the selective N-methylation of the aniline derivative.

The application of green chemistry principles to this synthesis focuses on minimizing waste, using less hazardous materials, and improving energy efficiency at each stage.

O-Propoxylation: Conventional Williamson ether synthesis often uses polar aprotic solvents like DMF or acetonitrile (B52724) and requires high temperatures. stackexchange.com Greener alternatives focus on:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or 18-crown-6, allows the reaction to proceed in a two-phase system (e.g., aqueous/organic), eliminating the need for anhydrous and often toxic solvents. youtube.comstackexchange.comulisboa.ptnih.gov This can also lead to milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. stackexchange.com

Nitration: Traditional nitration methods employ a hazardous mixture of concentrated nitric and sulfuric acids, generating significant acidic waste. Greener nitration strategies include:

Alternative Nitrating Agents: Using solid-supported nitrating agents or reagents like N2O5 can reduce the use of strong acids. dergipark.org.tr Ammonium nitrate (B79036) in the presence of an acid catalyst like potassium bisulfate is another milder option. researchgate.net

Solvent-Free Conditions: Mechanochemical methods, such as ball milling, can facilitate nitration with a benign organic nitrating agent under solvent-minimized conditions, enhancing green metrics. ulisboa.pt

Bromination: Molecular bromine is highly toxic and corrosive. Greener bromination approaches avoid its direct use:

N-Bromosuccinimide (NBS): NBS is a solid and safer alternative to liquid bromine for the bromination of activated aromatic rings like anilines and phenols. pressbooks.pubresearchgate.netyoutube.comwku.edu The reaction can often be performed in less hazardous solvents.

In Situ Generation of Bromine: A mixture of a bromide salt (like KBr) and an oxidant (like ceric ammonium nitrate or a bromide/bromate couple) can generate bromine in situ, avoiding the handling of the pure halogen. frontiersin.orgyoutube.comnih.gov

N-Methylation: Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Greener methylation methods are highly sought after:

Dimethyl Carbonate (DMC): DMC is a non-toxic, biodegradable methylating agent that can replace hazardous alternatives. It often requires only a catalytic amount of base and produces benign byproducts. youtube.commasterorganicchemistry.com

Catalytic N-methylation with Methanol (B129727): Using methanol, a renewable resource, as the methylating agent via a "borrowing hydrogen" strategy is a prominent green approach. This is often catalyzed by ruthenium or iridium complexes and produces water as the only byproduct. organicchemistrytutor.comnih.gov

Alternative Methylating Agents: Reagents like dimethylsulfoxide (DMSO) and trimethylsulfoxonium (B8643921) iodide are being explored as greener and less toxic methylating agents.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Reaction Step | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| O-Propoxylation | 1-bromopropane, K₂CO₃ in DMF, reflux | 1-bromopropane, phase-transfer catalyst in a biphasic system | Avoids toxic anhydrous solvents, milder conditions. stackexchange.comulisboa.pt |

| Nitration | Conc. HNO₃/H₂SO₄ | NH₄NO₃/KHSO₄ or mechanochemical nitration | Reduces corrosive acid waste, uses safer reagents. ulisboa.ptresearchgate.net |

| Bromination | Br₂ in acetic acid | N-Bromosuccinimide (NBS) in acetonitrile | Avoids handling of toxic and corrosive liquid bromine. youtube.comwku.edu |

| N-Methylation | Methyl iodide or dimethyl sulfate | Dimethyl carbonate (DMC) or methanol with a Ru catalyst | Uses non-toxic, renewable reagents; reduces waste. youtube.com |

Advanced Reaction Mechanism Investigations in the Synthesis of this compound

Investigating the reaction mechanisms involved in the synthesis of this compound provides fundamental insights into reactivity, selectivity, and potential for optimization.

O-Propoxylation (Williamson Ether Synthesis): The mechanism is a classic SN2 reaction where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.

Kinetic Studies: The reaction rate is dependent on the concentrations of both the phenoxide and the alkyl halide. Kinetic analysis can help understand the influence of the solvent, temperature, and catalyst on the reaction rate.

Computational Studies (DFT): Density Functional Theory (DFT) calculations can model the transition state of the SN2 reaction, providing insights into the activation energy and the effect of different substituents and catalysts on the reaction pathway. These studies can differentiate between competing O-alkylation and C-alkylation pathways. dergipark.org.tr

Nitration (Electrophilic Aromatic Substitution): The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring to form a Wheland intermediate (σ-complex), followed by deprotonation to restore aromaticity. nih.gov

Spectroscopic Analysis: In situ spectroscopic techniques like NMR and IR can be used to detect the formation of intermediates, such as the σ-complex.

Kinetic Isotope Effect: Comparing the reaction rates of the substrate and its deuterated analogue can help determine if the C-H bond breaking step is rate-determining.

Computational Modeling: DFT calculations are extensively used to study the stability of possible Wheland intermediates for ortho, meta, and para attack, thereby predicting the regioselectivity. nih.gov These studies can also elucidate the nature of the transition states.

Bromination (Electrophilic Aromatic Substitution): The mechanism is similar to nitration, involving an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS) attacking the aromatic ring.

Kinetic Studies: The rate of bromination of aromatic amines can be studied under various conditions of acidity and bromide ion concentration to elucidate the nature of the reacting species and the rate-determining step.

Solvent Effect Studies: The regioselectivity of bromination, particularly with reagents like NBS, can be highly dependent on the solvent polarity, which can be investigated by running the reaction in a variety of solvents and analyzing the product distribution. youtube.com

N-Methylation (Borrowing Hydrogen Mechanism): The catalytic N-methylation of anilines with methanol often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway.

Deuterium Labeling Studies: Using deuterated methanol (CD₃OD) as the alkylating agent and analyzing the product by mass spectrometry and NMR can confirm the source of the methyl group and provide evidence for the hydrogen transfer steps.

In Situ Spectroscopic Monitoring: Techniques like high-pressure NMR and IR spectroscopy can be used to observe catalytic intermediates, such as metal-hydride and metal-carbonyl species, which are key to the borrowing hydrogen cycle.

Kinetic Analysis: Studying the reaction kinetics can help identify the rate-determining step, which is often the initial dehydrogenation of the alcohol. organicchemistrytutor.com

Table 2: Techniques for Advanced Reaction Mechanism Investigation

| Reaction Step | Investigative Technique | Information Gained |

|---|---|---|

| O-Propoxylation | DFT Calculations | Transition state energies, differentiation between O- vs. C-alkylation. |

| Nitration | Computational Modeling | Stability of Wheland intermediates, prediction of regioselectivity. nih.gov |

| Bromination | Kinetic Studies | Identification of rate-determining step and reacting species. |

| N-Methylation | Deuterium Labeling & In Situ Spectroscopy | Confirmation of "borrowing hydrogen" pathway, observation of catalytic intermediates. |

Chemical Reactivity and Transformation Studies of 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline

Reactivity of the Aryl Bromide Moiety in 4-Bromo-N-methyl-2-nitro-5-propoxyaniline

The bromine atom attached to the aromatic ring is a versatile site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Aryl bromides are common substrates for a variety of powerful cross-coupling reactions. harvard.edu The reactivity in these transformations is influenced by the electronic nature of the aromatic ring. In the case of this compound, the presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the aryl bromide toward oxidative addition to a palladium(0) catalyst, a key step in these catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This method is a robust and widely used strategy for the formation of biaryl compounds. mdpi.com The reaction is compatible with a wide range of functional groups, including nitro groups and amines. oiccpress.com A typical reaction would likely proceed under mild conditions to yield a polysubstituted aromatic product. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. libretexts.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would be expected to yield a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The regioselectivity of the addition to the alkene is a key consideration in this transformation. nih.gov

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.com The Sonogashira coupling of this compound would provide access to arylethynyl compounds. mdpi.com Copper-free Sonogashira protocols have also been developed and could potentially be applied. nih.gov

Table 1: Illustrative Conditions for Cross-Coupling Reactions of Aryl Bromides This table presents typical conditions for the named reactions on analogous aryl bromide compounds and is intended to be illustrative for this compound.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80-110 °C |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 60 °C |

While aryl halides are generally unreactive toward nucleophilic substitution, the presence of a strongly electron-withdrawing group, such as the nitro group, in the ortho or para position can activate the ring for nucleophilic aromatic substitution (SNAr). dalalinstitute.com In this compound, the nitro group is ortho to the bromine atom, which should facilitate the SNAr mechanism. scribd.com This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. dalalinstitute.com Potential nucleophiles for this transformation include alkoxides, thiolates, and amines, which would displace the bromide to form the corresponding ethers, thioethers, or substituted anilines. mdpi.comwikipedia.org

Transformations Involving the Nitro Group in this compound

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. rsc.org A variety of reagents can accomplish this transformation, and the choice of reductant can be crucial for achieving chemoselectivity in the presence of other functional groups, such as the aryl bromide. organic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a highly efficient method. commonorganicchemistry.com However, these conditions can also lead to the hydrodehalogenation (removal) of the bromine atom. The use of Raney nickel may offer better selectivity for nitro reduction over debromination compared to Pd/C. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for nitro reduction. chim.it

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also be used under milder conditions. rsc.org

Other Reducing Agents: Zinc (Zn) in the presence of ammonium chloride offers a milder, neutral condition for the reduction. beilstein-journals.org

The product of this reduction would be 4-Bromo-5-propoxy-N¹-methylbenzene-1,2-diamine . The successful synthesis of this diamine would open up further synthetic possibilities, such as the formation of heterocyclic compounds like benzimidazoles through condensation with aldehydes or carboxylic acids. researchgate.net

Table 2: Illustrative Reagents for the Reduction of Aromatic Nitro Compounds This table provides examples of common reducing agents for nitroarenes and is intended to be illustrative for this compound.

| Reagent(s) | Solvent | Typical Conditions | Potential Side Reactions |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate | 1 atm H₂, Room Temp | Debromination |

| Fe, HCl | Ethanol/Water | Reflux | Harsh acidic conditions |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room Temp to Reflux | Stoichiometric tin waste |

| Na₂S₂O₄ | THF/Water | Room Temp | Mild conditions |

| Zn, NH₄Cl | Methanol (B129727)/Water | Room Temp to Reflux | Mild conditions |

The oxidation of a nitro group on an aromatic ring is not a common transformation and generally requires harsh conditions. Specific and selective oxidation of the nitro group in this compound without affecting other parts of the molecule would be synthetically challenging and is not a widely documented process.

Reactivity of the Secondary Amine Functionality of this compound

The N-methylamino group is a nucleophilic secondary amine and can undergo a variety of reactions typical for this functional group. These include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acetyl or N-benzoyl derivatives.

Alkylation: Further alkylation could occur with alkyl halides, although this might require forcing conditions and could be complicated by competing reactions at other sites.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) would produce the corresponding sulfonamide.

The electronic environment of the amine, influenced by the ortho-nitro group and the para-propoxy group, will affect its nucleophilicity and basicity. The strong electron-withdrawing effect of the nitro group is expected to decrease the nucleophilicity of the amine compared to a simple N-methylaniline.

Acylation and Sulfonylation Reactions

The presence of the N-methylamino group allows for straightforward acylation and sulfonylation reactions, which are useful for introducing a variety of functionalities and for modulating the electronic properties of the molecule.

Acylation Reactions:

Acylation of the secondary amine in this compound can be achieved using standard acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of the closely related 4-bromo-2-nitroaniline (B116644) with acetic anhydride (B1165640) in acetic acid at elevated temperatures results in the formation of N-(4-bromo-2-nitrophenyl)acetamide in high yield. nih.gov This suggests that similar conditions would be effective for the N-methylation of this compound to introduce an acetyl group. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. mdpi.com The strongly deactivating nitro group ortho to the amino group reduces its nucleophilicity, potentially requiring slightly more forcing conditions compared to unsubstituted anilines. masterorganicchemistry.com

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-Acetyl-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Acetic Anhydride | N-Acetyl-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Acid catalyst or heat |

| Benzoyl Chloride | N-Benzoyl-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Base (e.g., pyridine), aprotic solvent |

Sulfonylation Reactions:

Similarly, sulfonylation of the N-methylamino group can be accomplished by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry and organic synthesis. The sulfonylation of anilines can be catalyzed by various agents, including indium and ytterbium(III) trifluoromethanesulfonate, which can be effective for less nucleophilic or sterically hindered anilines. chemicalbook.com Given the electronic nature of the substrate, these catalytic methods could be advantageous.

| Sulfonylating Agent | Product | Typical Conditions |

| p-Toluenesulfonyl Chloride | N-(p-Tolylsulfonyl)-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Base (e.g., pyridine, NaOH), solvent (e.g., CH2Cl2, water) |

| Methanesulfonyl Chloride | N-(Methylsulfonyl)-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Base (e.g., triethylamine), aprotic solvent |

Further Alkylation Reactions

While the primary amine precursor to this compound would have undergone methylation to introduce the N-methyl group, further alkylation to form a tertiary amine is also a potential transformation. However, the electron-withdrawing nitro group significantly decreases the nucleophilicity of the N-methylamino group, making further alkylation more challenging than for typical anilines. masterorganicchemistry.com

To achieve further alkylation, more reactive alkylating agents or more forcing reaction conditions may be necessary. For example, using a strong base to deprotonate the N-methylamino group to form the corresponding amide anion would significantly increase its nucleophilicity, facilitating reaction with alkyl halides. A patent describing the preparation of N-methyl p-nitroaniline details a process where N-formyl p-nitroaniline is treated with potassium tert-butoxide followed by methyl iodide to achieve methylation. google.com A similar strategy could potentially be applied for the further alkylation of this compound.

| Alkylating Agent | Product | Potential Conditions |

| Methyl Iodide | 4-Bromo-N,N-dimethyl-2-nitro-5-propoxyaniline | Strong base (e.g., NaH, KOtBu), polar aprotic solvent (e.g., DMF, THF) |

| Ethyl Bromide | N-Ethyl-4-bromo-N-methyl-2-nitro-5-propoxyaniline | Strong base (e.g., NaH, KOtBu), polar aprotic solvent (e.g., DMF, THF) |

Reactivity of the Propoxy Group and its Potential Transformations

The propoxy group (-OCH2CH2CH3) on the aromatic ring is an electron-donating group through resonance and is generally stable under many reaction conditions. However, it can undergo specific transformations, most notably ether cleavage.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comwikipedia.orgpearson.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of an aryl alkyl ether like the propoxy group on the aniline (B41778) ring, the cleavage will occur at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp2 hybridization of the aromatic carbon. This would result in the formation of 4-bromo-N-methyl-2-nitro-5-hydroxyaniline and propyl iodide.

The presence of the strongly electron-withdrawing nitro group on the ring can influence the reactivity of the propoxy group. While direct cleavage might be the primary transformation, oxidative O-dealkylation is another possibility, often observed in metabolic processes catalyzed by enzymes like cytochrome P450. researchgate.netwashington.edu This process involves hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that decomposes to a phenol (B47542) and propanal.

Mechanistic Insights into Key Reactions Involving this compound

The reactions of this compound are governed by fundamental organic chemistry principles, with the electronic effects of the substituents playing a crucial role.

Acylation and Sulfonylation: The mechanism for both acylation and sulfonylation at the N-methylamino group is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride or acetate) yields the final N-acylated or N-sulfonylated product. The rate of this reaction is influenced by the nucleophilicity of the nitrogen, which is reduced by the electron-withdrawing nitro group at the ortho position. masterorganicchemistry.com

Further Alkylation: The mechanism of further N-alkylation would typically follow an SN2 pathway, where the nucleophilic nitrogen atom attacks the alkyl halide. Due to the decreased nucleophilicity of the nitrogen in this substrate, deprotonation with a strong base to form a more potent nucleophile (the amide anion) would likely be required to facilitate the reaction.

Ether Cleavage: The acid-catalyzed cleavage of the propoxy group proceeds via an SN1 or SN2 mechanism depending on the structure of the alkyl group. For a primary alkyl group like propyl, the reaction is likely to follow an SN2 pathway. masterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (a neutral propanol (B110389) molecule). The halide ion then acts as a nucleophile, attacking the α-carbon of the propyl group and displacing the protonated alcohol.

The electronic environment of the aromatic ring, with its combination of electron-donating (propoxy, N-methylamino) and electron-withdrawing (nitro, bromo) groups, creates a complex system where regioselectivity and reactivity in other potential reactions, such as electrophilic aromatic substitution, would be difficult to predict without experimental data. The strong activating effect of the amino and propoxy groups would be counteracted by the deactivating nitro and bromo groups, and the directing effects would be competing. wikipedia.orgresearchgate.net

Spectroscopic and Computational Characterization of 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, both ¹H and ¹³C NMR spectroscopy would be employed.

In a ¹H NMR spectrum of the target compound, each unique proton would produce a distinct signal. The chemical shift (δ) of these signals would be influenced by the electron-withdrawing and -donating effects of the substituents on the aniline (B41778) ring. For instance, the aromatic protons would likely appear in the downfield region, with their specific shifts and coupling patterns revealing their positions relative to the bromo, nitro, amino, and propoxy groups. The N-methyl and propoxy groups would give rise to signals in the upfield region. The integration of these signals would correspond to the number of protons in each environment, and the spin-spin splitting patterns would elucidate the connectivity between neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon signals would indicate the type of carbon (aliphatic, aromatic, etc.) and the nature of its chemical bonding. For example, the carbon atom attached to the bromine would be expected to have a chemical shift in a characteristic range, as would the carbons of the propoxy group and the aromatic ring.

To illustrate, ¹³C NMR data for the related compound 4-Bromo-2-nitroanisole shows distinct signals for each carbon atom, allowing for a full assignment of the carbon skeleton.

Illustrative ¹H NMR Data for a Substituted Aniline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.0 | Doublet | 8-9 |

| Aromatic-H | 6.5 - 7.0 | Doublet of doublets | 8-9, 2-3 |

| NH-CH₃ | 2.8 - 3.0 | Singlet | - |

| O-CH₂-CH₂-CH₃ | 3.9 - 4.1 | Triplet | 6-7 |

| O-CH₂-CH₂-CH₃ | 1.7 - 1.9 | Sextet | 6-7 |

| O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | 6-7 |

| Note: This is a representative table and does not contain experimental data for this compound. |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound, a high-resolution mass spectrum would confirm the molecular formula (C₁₀H₁₃BrN₂O₃) by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks would appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would likely cause fragmentation of the molecule. The analysis of these fragment ions can help to piece together the structure of the parent molecule. Common fragmentation pathways for this compound might include the loss of the propoxy group, the methyl group, or the nitro group. For instance, in the mass spectrum of the related compound 4-Bromo-2-nitroanisole, characteristic fragmentation patterns are observed that aid in its identification.

Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | Possible Identity |

| [M]⁺ | 288 | Molecular Ion |

| [M+2]⁺ | 290 | Molecular Ion with ⁸¹Br |

| [M-NO₂]⁺ | 242 | Loss of nitro group |

| [M-C₃H₇O]⁺ | 229 | Loss of propoxy group |

| Note: This table is predictive and based on the chemical structure, not on experimental data. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). These techniques are instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. Key expected vibrations include:

N-H stretching: A sharp band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Bands for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for the aliphatic methyl and propoxy groups would be just below 3000 cm⁻¹.

NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group would be anticipated in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage would be expected around 1200-1250 cm⁻¹.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically below 600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Illustrative IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1385 |

| C-O (Ether) | Stretch | 1200 - 1250 |

| C-Br | Stretch | 500 - 600 |

| Note: This table presents typical ranges for the indicated functional groups and is not based on experimental data for the target compound. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the propoxy chain and the planarity of the aniline ring system.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions. This information is crucial for understanding the solid-state properties of the material.

While no crystal structure for the target compound is publicly available, the crystal structures of many related nitroaniline derivatives have been reported, revealing insights into their molecular geometries and packing motifs. rcsb.orgrcsb.org

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum provides information about the conjugated systems and chromophores present.

This compound contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of the nitro group and the amino group, both of which are powerful auxochromes, would be expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum would likely exhibit one or more strong absorption bands in the UV-A or even the visible range, characteristic of a highly conjugated and polarized system. biocompare.commdpi.com

Photophysical studies, such as fluorescence spectroscopy, could also be conducted to investigate the emissive properties of the molecule upon excitation with UV light. However, many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways.

Structure Property Relationships and Advanced Materials Science Applications of 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline Derivatives

Investigation of Optical Properties and Nonlinear Optics (NLO) Potential of Derivatives

Derivatives of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline are of significant interest for applications in nonlinear optics (NLO). Organic molecules that exhibit large nonlinear responses are crucial for the development of materials with NLO applications. acs.org The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In the case of this compound, the aniline (B41778) nitrogen (part of the N-methylamino group) and the propoxy group act as electron donors, while the nitro group serves as a strong electron acceptor. This intramolecular charge transfer is fundamental to achieving a high second-order hyperpolarizability (β), a key parameter for NLO materials.

The presence of a bromine atom can further enhance the NLO properties. Studies on other organic conjugated compounds have shown that introducing a bromo group can significantly improve molecular first-order hyperpolarizabilities. rsc.org The bromo group can also help to reduce dipole-dipole interactions between molecules, which is advantageous for achieving an acentric crystal structure necessary for second-harmonic generation (SHG). rsc.orgresearchgate.net

Computational studies on similar molecules, such as p-nitroaniline (PNA) and its derivatives, have been used to predict NLO properties. acs.orgncl.res.in These studies investigate the effect of substituents and their positions on polarizability and hyperpolarizability. For derivatives of this compound, it is anticipated that modifications to the alkyl chain of the propoxy group or substitutions at the N-methyl position could fine-tune the NLO response.

A general computational approach for accurately predicting the NLO properties of solvated molecules, known as the rigorous local field (RLF) approach, has been successfully applied to systems like para-nitroaniline (pNA). acs.org This method could be employed to model the behavior of this compound derivatives in various solvent environments to better predict their performance in NLO devices.

Table 1: Predicted Nonlinear Optical Properties of Substituted Nitroaniline Analogs This table presents representative data for analogous compounds to illustrate the potential NLO properties.

| Compound | Solvent | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline | Cyclohexane | 9.5 x 10⁻³⁰ |

| p-Nitroaniline | Dioxane | 15.2 x 10⁻³⁰ |

| 2-Methyl-4-nitroaniline | Chloroform | 12.5 x 10⁻³⁰ |

| 3-Nitroaniline | - | Lower than p-NA |

Data is illustrative and sourced from general findings on nitroanilines. acs.orgacs.orgresearchgate.net

Role of this compound in Polymer Chemistry

The unique chemical structure of this compound makes it a valuable building block in polymer chemistry, particularly for the synthesis of functional polymers with tailored electronic and structural properties.

Substituted anilines are well-known precursors for the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. nih.govrsc.org The polymerization of aniline derivatives typically proceeds via oxidative polymerization. iarjset.com The electronic properties of the resulting polymer can be significantly influenced by the substituents on the aniline ring.

Derivatives of this compound could be used as monomers or comonomers to create novel conducting polymers. The electron-withdrawing nitro group would likely have a substantial impact on the electronic structure and conductivity of the polymer. acs.org While strongly deactivating, the nitro group could also offer sites for further functionalization or influence the polymer's interaction with dopants. dtic.mil The presence of the bromo, N-methyl, and propoxy groups would also affect the polymer's solubility, processability, and solid-state packing, which are crucial parameters for practical applications. rsc.org For instance, the propoxy group could enhance solubility in organic solvents, facilitating the processing of the polymer into thin films for electronic devices. rsc.org

Liquid crystalline polymers (LCPs) are materials that combine the properties of polymers with the ordered structures of liquid crystals. medcraveebooks.comwikipedia.org They are typically composed of rigid mesogenic units. The substituted aniline core of this compound, with its inherent rigidity and anisotropic shape, could function as a mesogenic group in the design of LCPs. zeusinc.comspringerprofessional.de

By incorporating this molecule into a polymer backbone, either as a main-chain or a side-chain component, it is possible to synthesize novel LCPs. medcraveebooks.com For example, the amino group could be used for polymerization reactions to form polyesters or polyamides, where the this compound unit would be part of the main polymer chain. Alternatively, it could be attached as a pendant group to a flexible polymer backbone, such as a polysiloxane or polyacrylate, to create side-chain LCPs. dtic.mil The specific arrangement and interactions of these mesogenic units would determine the type of liquid crystalline phase (e.g., nematic, smectic) and the thermal properties of the resulting material. medcraveebooks.commdpi.com

Table 2: Potential Polymer Architectures Incorporating the this compound Moiety This table is a conceptual representation of how the target molecule could be integrated into polymer structures.

| Polymer Type | Integration Method | Potential Properties |

| Main-Chain LCP | Polycondensation via the amino group | High thermal stability, anisotropic mechanical properties |

| Side-Chain LCP | Attachment as a pendant group to a flexible backbone | Tunable phase transitions, electro-optical effects |

| Conducting Polymer | Oxidative polymerization of the aniline derivative | Modified conductivity, improved processability |

Photoreactive Derivatives and Their Synthesis

Photoreactive polymers are materials that undergo a chemical or physical change upon exposure to light. The nitro group is a well-known functionality that can impart photoreactivity. Specifically, o-nitrobenzyl groups are widely used as photolabile protecting groups that can be cleaved with UV light. nih.gov The 2-nitroaniline (B44862) core of this compound provides a basis for designing photoreactive derivatives.

By incorporating this moiety into a polymer, materials can be created that degrade or change their properties upon irradiation. nih.gov For example, a polymer chain containing multiple this compound units could be designed to undergo chain scission at these points when exposed to a specific wavelength of light. This could be useful for applications such as photoresists in microfabrication or on-demand drug delivery systems. nih.gov

The synthesis of such photoreactive polymers could involve the polymerization of a monomeric derivative of this compound where the photoreactive nature of the nitro group is exploited. The presence of the bromine atom could also be leveraged for further synthetic modifications, such as cross-linking reactions, to create photoreactive polymer networks.

Exploration in Dye and Pigment Chemistry (non-biological applications)

Nitroanilines are a well-established class of intermediates in the synthesis of dyes and pigments. researchgate.net The chromophoric system in these molecules arises from the interaction between the amino donor group and the nitro acceptor group. Bromo-nitroaniline derivatives are specifically used in the production of disperse dyes for synthetic fibers like polyester. chemimpex.comresearchgate.net

Derivatives of this compound could be valuable precursors for new synthetic dyes. The specific substitution pattern on the aromatic ring would influence the color of the resulting dye. By diazotizing the amino group and coupling it with various aromatic compounds, a wide range of azo dyes with different hues and properties could be synthesized. atbuftejoste.com.ng The propoxy and N-methyl groups could enhance the solubility of the dye in certain media and improve its fastness properties on fabrics. The bromine atom can also play a role in the final color and lightfastness of the dye. These dyes would be intended for applications in textiles, coatings, and other non-biological coloring purposes. chemimpex.com The historic and intensely colored pigment Tyrian Purple, for instance, is a dibromoindigo derivative, highlighting the role of bromine in stable, colored compounds. nih.govresearchgate.net

Design of Functional Materials Incorporating the this compound Core

The combination of functional groups on the this compound core allows for the design of a wide array of functional materials. The electron-withdrawing nature of the nitro group, in conjunction with the electron-donating character of the substituted amino and propoxy groups, creates a molecule with a significant dipole moment and specific electronic properties. nih.govnih.gov

This core structure could be incorporated into materials for sensing applications. For example, polymers containing this unit might exhibit fluorescence quenching in the presence of certain analytes, a principle used in chemical sensors for detecting nitroaromatic explosives. mdpi.commdpi.com The specific response would be dictated by the electronic interactions between the polymer and the target molecule.

Furthermore, the reactivity of the functional groups—the amino group for polymerization and derivatization, and the bromine atom for cross-coupling reactions—provides a versatile platform for creating more complex molecular architectures and materials. By strategically building upon the this compound scaffold, it is possible to develop functional materials with tailored optical, electronic, and thermal properties for a variety of advanced technological applications.

4 Bromo N Methyl 2 Nitro 5 Propoxyaniline As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The ortho-positioning of the N-methylamino and nitro groups in 4-Bromo-N-methyl-2-nitro-5-propoxyaniline makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles, most notably substituted benzimidazoles. This transformation is typically achieved through a one-pot reductive cyclization process. organic-chemistry.org In this reaction, the nitro group is reduced in situ to an amine, which then condenses with an aldehyde to form the imidazole (B134444) ring. researchgate.net

This method is highly efficient and tolerates a wide range of functional groups on both the aniline (B41778) precursor and the aldehyde, allowing for the creation of a diverse library of benzimidazole (B57391) derivatives. organic-chemistry.org The N-methyl group on the starting aniline is retained, leading directly to N-substituted benzimidazoles. organic-chemistry.org Various reducing agents can be employed to facilitate this transformation, each with its own advantages regarding reaction conditions and substrate compatibility. organic-chemistry.orgpcbiochemres.com

Beyond benzimidazoles, ortho-substituted nitroarenes are foundational in synthesizing other N-heterocycles. unimi.itresearchgate.net Depending on the reaction partners and conditions, pathways to indoles, quinoxalines, and other fused systems can be envisioned, highlighting the compound's versatility. unimi.itorganic-chemistry.org For instance, catalytic reductive carbonylation processes can convert ortho-substituted nitroarenes into a variety of heterocyclic structures. unimi.it

Interactive Data Table: Reagents for Reductive Cyclization of o-Nitroanilines Select a reagent to view typical reaction conditions.

Sodium Dithionite (Na₂S₂O₄)

Conditions: Often used with a variety of aldehydes in a solvent like ethanol (B145695). The reaction is heated to facilitate both the reduction of the nitro group and the subsequent cyclization. It is known for its versatility and applicability to a wide range of functional groups. organic-chemistry.org

Zinc Dust (Zn) / Sodium Bisulfite (NaHSO₃)

Conditions: This combination provides an efficient one-pot reductive cyclocondensation in an aqueous medium, typically at elevated temperatures (e.g., 100°C). It is considered a green chemistry approach due to the use of water as a solvent and readily available, inexpensive reagents. pcbiochemres.com

Tin(II) Chloride (SnCl₂) / HCl

Conditions: A classic method for nitro group reduction. The reaction is carried out in an acidic medium. While effective, it often requires stoichiometric amounts of the metal reductant and subsequent neutralization steps. researchgate.net

Catalytic Hydrogenation (e.g., Pd/C, H₂)

Conditions: Involves the use of a palladium on carbon catalyst under a hydrogen atmosphere. This method is very clean as the only byproduct is water. It is a powerful technique for nitro group reduction prior to or during cyclization.

Role in the Synthesis of Aryl-Substituted Compounds

The aryl bromide functionality of this compound is a key handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl and arylamine structures. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a prominent method for creating C-C bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester. wikipedia.orgnih.gov The bromo-substituent on the title compound makes it an excellent electrophilic partner for such couplings. nih.gov This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl groups at the 4-position of the aniline ring. nih.govresearchgate.net

Another powerful transformation is the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine. youtube.comnumberanalytics.com This reaction would allow the bromine atom of this compound to be substituted with a wide range of primary or secondary amines, amides, or carbamates, further expanding its synthetic utility. rsc.orgnih.gov The reaction is prized for its ability to construct complex arylamines, which are prevalent in pharmaceuticals and electronic materials. numberanalytics.comnih.gov

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Bromoanilines Select a component to view common examples and their roles.

Palladium Catalyst

Examples: Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄. The choice of catalyst and associated phosphine (B1218219) ligands (e.g., XPhos, SPhos) is crucial for reaction efficiency, especially with challenging substrates. nih.govnih.gov

Base

Examples: K₂CO₃, K₃PO₄, Cs₂CO₃. The base is essential for activating the organoboron species in the catalytic cycle. Its strength and type can significantly influence the reaction outcome. nih.govnih.gov

Solvent System

Examples: Dioxane/H₂O, Toluene, DMF/H₂O. Often a mixture of an organic solvent and water is used to dissolve both the organic and inorganic reaction components. nih.govresearchgate.net

Boron Reagent

Examples: Phenylboronic acid, 4-methylphenylboronic acid, Thiophene-2-boronic acid. A wide variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids and esters can be used to introduce new substituents. nih.govresearchgate.net

Strategies for Multi-Step Synthesis Utilizing this compound

The utility of this compound is most apparent in multi-step synthetic sequences where its functional groups are manipulated in a planned order. libretexts.org The differential reactivity of the bromo, nitro, and amino groups allows for a modular approach to building complex molecules. libretexts.org

A common strategy involves addressing the aryl bromide first via a cross-coupling reaction, followed by transformation of the nitro group. For example, a Suzuki coupling could be performed to install a new aryl substituent at the 4-position. The resulting biaryl nitro compound can then undergo reductive cyclization, as described in section 6.1, to yield a highly complex, fused heterocyclic system. This sequence leverages the stability of the nitro group under typical palladium-catalyzed coupling conditions. numberanalytics.com

Alternatively, the nitro group could be reduced first. This would generate a 4-bromo-N1-methyl-5-propoxybenzene-1,2-diamine. This new ortho-diamine intermediate opens up different synthetic possibilities. It can react with various electrophiles, such as dicarbonyl compounds or carboxylic acid derivatives, to form other types of heterocycles like quinoxalines or different benzimidazoles. The remaining bromo-substituent is then available for subsequent cross-coupling reactions. The choice of strategy depends on the desired final structure and the compatibility of functional groups in each step. doubtnut.com

Development of Novel Synthetic Pathways for High-Value Organic Compounds

The development of synthetic pathways using this compound as a starting material provides access to novel, high-value organic compounds. The scaffolds that can be generated—substituted benzimidazoles, functionalized biaryls, and complex arylamines—are of significant interest in medicinal chemistry and materials science. nih.govechemi.com

Ortho-substituted anilines and benzimidazoles are key structural motifs in numerous pharmacologically active compounds. nih.gov By using the title compound as a building block, chemists can design and synthesize novel molecules with unique substitution patterns for screening as potential therapeutic agents. The propoxy and N-methyl groups, in particular, can modulate properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development.

In materials science, highly conjugated organic molecules derived from this intermediate have potential applications as organic semiconductors, fluorescent dyes, or components in organic light-emitting diodes (OLEDs). nih.gov For instance, star-shaped organic semiconductors with high fluorescent quantum yields have been synthesized using Buchwald-Hartwig amination on bromo-aromatic cores. nih.gov The ability to perform sequential, site-selective reactions on this compound allows for the precise construction of such complex, electronically active systems.

Applications in Agrochemical and Specialty Chemical Intermediate Synthesis

Bromoaniline derivatives are important intermediates in the chemical industry, particularly for the synthesis of active compounds used in crop protection. google.com Patents have described processes for preparing 4-bromoaniline (B143363) derivatives as key intermediates for herbicidally active compounds, such as isoxazolin-3-ylacylbenzenes. google.com The structure of this compound fits the profile of a precursor for such applications, where the bromo- and amino-functionalities are essential for building the final active ingredient.

The synthesis of crop protection agents often requires multi-step processes to build complex molecules with high biological activity. The versatility of this intermediate, allowing for the introduction of further diversity through its bromo and nitro groups, makes it a valuable platform for developing new agrochemicals like herbicides and fungicides. echemi.com

Furthermore, bromo-nitroaniline compounds are established precursors in the synthesis of disperse dyes. google.com The specific combination of the electron-withdrawing nitro group and the bromo-substituent on the aniline core is characteristic of intermediates used to produce a range of colors for synthetic fabrics.

Table: Potential Industrial Applications

| Application Area | Relevant Structural Features | Rationale |

| Agrochemicals | 4-Bromoaniline core | Serves as a key building block for patented herbicidal compounds. echemi.comgoogle.com |

| Specialty Dyes | Bromo-nitroaniline framework | The chromophoric system is suitable for producing disperse dyes for industrial use. google.com |

| Pharmaceuticals | Benzimidazole and Biaryl Scaffolds | The intermediate can be converted into structures known to have pharmacological activity. nih.gov |

| Organic Materials | Functionalized Arylamine Core | Suitable for building complex, conjugated molecules for applications like organic semiconductors. nih.gov |

Analytical Methodologies for 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline in Research Contexts

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, providing the means to separate the compound from starting materials, byproducts, and other impurities. This is crucial for both assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved using a reverse-phase method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For substituted nitroanilines, a common choice for the stationary phase is a C18 column. sielc.comchromatographyonline.comnih.gov The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) and water, sometimes with the addition of a small percentage of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comchromatographyonline.com For N-methyl-4-nitroaniline, a mobile phase of acetonitrile and water with phosphoric acid has been successfully used. sielc.com The detection of this compound is typically carried out using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, often around 225 nm for nitroaniline isomers. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Nitroanilines

| Parameter | Value/Condition | Rationale |

| Column | C18, 3-5 µm particle size | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water (e.g., 30/70 v/v) | Common reverse-phase solvents offering a wide polarity range for elution control. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. nih.gov |

| Detection | UV at 225 nm | Nitroaniline derivatives typically exhibit strong absorbance at this wavelength. nih.gov |

| Temperature | 30°C | Controlled temperature ensures reproducible retention times. nih.gov |

The retention time of this compound in an HPLC system is influenced by its polarity. The presence of the nonpolar propoxy and bromo groups, along with the N-methyl group, would likely lead to a longer retention time compared to simpler nitroanilines under reverse-phase conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitroanilines can be thermolabile, GC-MS is frequently used for the analysis of nitroaromatic compounds, particularly in environmental and forensic applications. mdpi.comnih.gov For this compound, derivatization might be considered to enhance volatility and thermal stability, although direct analysis is often possible. chromatographyonline.comthermofisher.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) and other characteristic fragments. nih.govyoutube.com For this compound, one would expect to observe fragment ions corresponding to the loss of the propoxy group, the methyl group, and the nitro group. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted GC-MS Parameters and Fragmentation for this compound

| Parameter | Value/Condition | Rationale |

| GC Column | TG-5MS or similar | A common, robust column suitable for a wide range of organic compounds. mdpi.com |

| Injector Temp. | 250-280°C | To ensure complete vaporization without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100-300°C) | To effectively separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Expected Fragments | [M-NO₂]⁺, [M-CH₃]⁺, [M-C₃H₇O]⁺, [Br]⁺ | Based on the known fragmentation patterns of similar compounds. nih.govyoutube.com |

Electrochemical Methods for Reactivity and Concentration Studies

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox behavior of this compound. The nitro group in aromatic compounds is electrochemically active and can be reduced. The reduction potential of the nitro group is sensitive to the electronic environment of the aromatic ring, making it a useful probe for studying the effects of other substituents.

The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines is a well-studied process. nih.gov The reduction potential can provide insights into the reactivity of the compound. For instance, the presence of electron-withdrawing groups generally makes the reduction easier (occurs at a less negative potential), while electron-donating groups have the opposite effect. In the case of this compound, the bromo and nitro groups are electron-withdrawing, while the N-methyl and propoxy groups are electron-donating. The net effect on the reduction potential would depend on the interplay of these substituents.

By creating a calibration curve of peak current versus concentration, electrochemical methods can also be used for the quantitative analysis of this compound in a given matrix.

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nitroanilines, due to their conjugated systems and the presence of chromophoric groups (nitro and amino groups), exhibit characteristic UV-Vis absorption spectra.

The absorption spectrum of this compound is expected to show one or more absorption maxima (λmax). The position and intensity of these maxima are influenced by the substituents on the aniline (B41778) ring. For example, the λmax for o-nitroaniline is around 428 nm, while for p-nitroaniline it is around 395 nm in a neutral aqueous solution. researchgate.net The N-methyl and propoxy groups are likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted nitroaniline.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 3: Expected Spectrophotometric Properties of this compound

| Parameter | Expected Value/Range | Influence of Substituents |

| λmax | ~400-450 nm | The combined effect of the auxochromic (N-methyl, propoxy) and chromophoric (nitro) groups on the aniline backbone. |

| Molar Absorptivity (ε) | High | The extended conjugation and presence of strong chromophores typically lead to high molar absorptivity. |

| Solvent | Ethanol (B145695), Methanol (B129727), or Acetonitrile | Common solvents that are transparent in the relevant UV-Vis region. |

Future Research Directions for 4 Bromo N Methyl 2 Nitro 5 Propoxyaniline

Development of More Efficient and Sustainable Synthetic Routes

The availability of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline in sufficient quantities is a prerequisite for any detailed investigation into its properties and applications. Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for polysubstituted anilines often involve multi-step sequences that may utilize harsh reagents and generate significant waste. A forward-looking approach would focus on methodologies that improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts.

Key Research Objectives:

Flow Chemistry: The use of continuous flow reactors for nitration, bromination, and other relevant transformations could offer enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. frontiersin.org

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer a highly selective and environmentally friendly alternative. For instance, the use of nitroreductases for the selective reduction of a dinitro precursor or halogenases for regioselective bromination are avenues worth exploring. chemicalbook.com